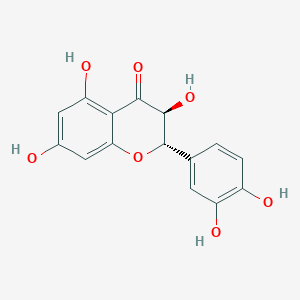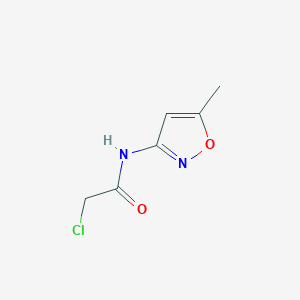
1,3,4(2H)-triona isoquinolina
Descripción general
Descripción
Isoquinolines, including "isoquinoline-1,3,4(2H)-trione", are heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyridine ring, referred to as benzopyridines. These compounds are significant structural frameworks in modern medicinal chemistry and drug development due to their structural diversity and therapeutic importance (Danao et al., 2021).
Synthesis Analysis
Recent research focuses on efficient synthetic tactics for constructing isoquinoline frameworks and their derivatives. Modern synthetic approaches exploit various methodologies for the sustainable construction of these compounds, highlighting the introduction of substituents at key carbon and nitrogen atoms, and structural scaffolding within isoquinoline compounds (Vijayakumar et al., 2023).
Molecular Structure Analysis
Isoquinoline compounds, such as "isoquinoline-1,3,4(2H)-trione", exhibit a wide range of biological activities associated with their molecular structures. The introduction of chirality, particularly at the C1 position of related isoquinoline structures, showcases the diversity and potential for specific biological interactions (Asif et al., 2023).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions, demonstrating their versatility in organic synthesis. The ability to undergo transformations such as the Fischer synthesis from arylhydrazones indicates the reactive nature of these compounds and their potential for creating diverse derivatives (Fusco & Sannicoló, 1978).
Physical Properties Analysis
Isoquinoline and its derivatives generally exhibit physical properties such as a yellowish oily liquid appearance, unpleasant odor, and hygroscopic nature when solid. These compounds have specific melting and boiling points, reflecting their stability and potential for various pharmaceutical applications (Danao et al., 2021).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives include their broad spectrum of biological activities, influenced by the structural diversity and the presence of specific functional groups. This diversity underpins their significance in drug development and the exploration of novel therapeutic agents (Vijayakumar et al., 2023).
Aplicaciones Científicas De Investigación
Síntesis fotoquímica
La 1,3,4(2H)-triona isoquinolina juega un papel crucial en la síntesis fotoquímica controlada de 1,3,4(2H)-trionas isoquinolínicas sustituidas, 3-hidroxiisoindolin-1-onas y ftalimidas . Este proceso implica una cascada de ciclización radical controlada de 1,3,4(2H)-trionas isoquinolínicas, 3-hidroxiisoindolin-1-onas y ftalimidas a partir de benzamidas o-alquiniladas mediante la adición de radicales N-centrados amídicos a la triple unión C-C catalizada por fotoredox sin metales .
Desarrollo de nuevos métodos de síntesis
La this compound es un componente importante en el desarrollo de nuevos métodos para la síntesis eficiente de isoquinolina y sus derivados . Estos métodos han atraído una atención considerable por parte de químicos y farmacólogos debido a la amplia gama de actividades biológicas demostradas por las isoquinolinas .
Procesos sin catalizador en agua
La this compound se utiliza en el desarrollo de procesos sin catalizador en agua para la síntesis de isoquinolina y sus derivados . Esto representa un avance significativo en el campo de la química orgánica, proporcionando un método de síntesis más ecológico y eficiente .
Oxidación de sales de isoquinolinio
La this compound está involucrada en la síntesis conmutable sin metales de 1,4-puenteadas dihidroisoquinolin-3-onas e isoquinolina-1,3,4-trionas mediante la oxidación de sales de isoquinolinio . Este proceso representa un enfoque novedoso para la construcción de 1,4-puenteadas dihidroisoquinolin-3-onas .
Oxidación in situ
La this compound está involucrada en una oxidación in situ inesperada por aire seguida de un proceso en cascada . Este proceso permite acceder a una serie de 1,3,4(2H)-trionas isoquinolínicas, una clase de compuestos heterocíclicos muy interesantes que contienen andamios heterocíclicos ricos en oxígeno .
Desarrollo de fármacos
La this compound es un componente clave en muchos productos biológicamente activos . Se utiliza como componente de medicamentos anticancerígenos, antimaláricos y otros . La síntesis de derivados de isoquinolina es un tema candente en la química orgánica y medicinal, y el desarrollo de nuevas estrategias para esta síntesis está en curso .
Propiedades
IUPAC Name |
isoquinoline-1,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOFGHHAURBGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200103 | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
521-73-3 | |
| Record name | 1,3,4(2H)-Isoquinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4(2H)-Isoquinolinetrione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to access isoquinoline-1,3,4(2H)-triones?
A1: Recent research highlights the versatility in synthesizing these compounds. One method utilizes a metal-free air oxidation cascade reaction starting from readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate and primary amines []. Another approach employs a controlled photochemical synthesis, utilizing a metal-free photoredox catalyzed amidyl radical cyclization cascade of o-alkynylated benzamides []. Lastly, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides another efficient route to N-benzyl isoquinoline-1,3,4-triones [].
Q2: What is the significance of the oxygen-rich heterocyclic scaffold present in isoquinoline-1,3,4(2H)-triones?
A2: This scaffold is particularly interesting due to its potential for diverse biological activities. While specific interactions with biological targets are still under investigation, the presence of multiple carbonyl groups and the nitrogen atom within the ring structure suggests potential for hydrogen bonding and other interactions crucial for biological activity [].
Q3: Are there any modifications possible to the basic isoquinoline-1,3,4(2H)-trione structure?
A3: Yes, researchers have successfully synthesized a variety of substituted isoquinoline-1,3,4(2H)-triones. For instance, the photochemical synthesis method allows for the incorporation of different substituents on the aromatic ring by utilizing various o-alkynylated benzamide starting materials []. This ability to modify the core structure is crucial for exploring structure-activity relationships and potentially enhancing desired biological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



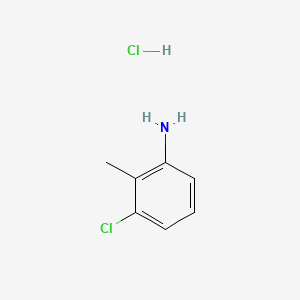

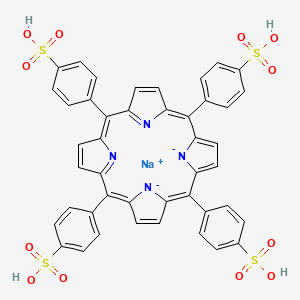
![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)
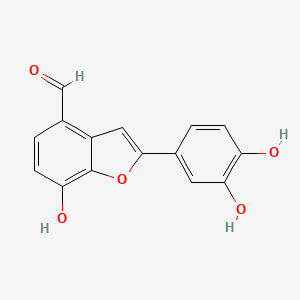
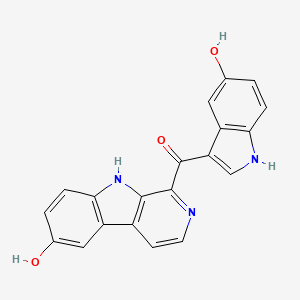
![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)
![N-(2-hydroxypropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214233.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)
